molecular formula C11H17N3O B4586023 N-propyl-N'-[1-(2-pyridinyl)ethyl]urea

N-propyl-N'-[1-(2-pyridinyl)ethyl]urea

Cat. No. B4586023
M. Wt: 207.27 g/mol
InChI Key: KFXRKVGVEXAOCA-UHFFFAOYSA-N
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Description

N-propyl-N'-[1-(2-pyridinyl)ethyl]urea, also known as PPEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of urea derivatives and has a molecular weight of 207.29 g/mol.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • N-propyl-N'-[1-(2-pyridinyl)ethyl]urea derivatives have been synthesized and evaluated for various pharmacological activities. For instance, a study focused on synthesizing N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas to develop new antiulcer agents. These compounds were evaluated for their histamine H2-receptor antagonistic, gastric antisecretory, and gastric mucosal protective activities, highlighting their potential as dual-action antiulcer agents (Miyashita et al., 1992).

Molecular Interactions and Complexation Studies

  • Research has also been conducted on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to understand the substituent effect on complexation. This study used NMR and quantum chemical calculations to explore how molecular interactions influence the formation of complexes, demonstrating the role of hydrogen bonding in the complexation process (Ośmiałowski et al., 2013).

Anticancer Potential

  • Another area of interest is the development of compounds for cancer therapy. For example, a novel series of N-aryl-N'-pyrimidin-4-yl ureas was optimized to yield potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity in bladder cancer xenograft models. This underscores the therapeutic potential of this compound derivatives as anticancer agents (Guagnano et al., 2011).

Material Science and Chemistry

  • The compound and its derivatives have also been explored in material science and chemistry for their ability to interact with other molecules and form complexes. Studies have looked into the conformational and tautomeric control in compounds related to this compound, highlighting their potential in molecular sensing and self-assembly applications due to their unique hydrogen bonding capabilities (Kwiatkowski et al., 2019).

properties

IUPAC Name

1-propyl-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-7-13-11(15)14-9(2)10-6-4-5-8-12-10/h4-6,8-9H,3,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXRKVGVEXAOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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